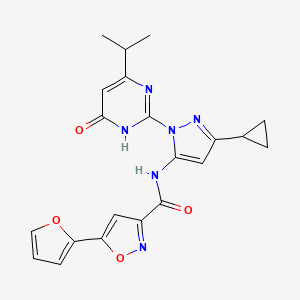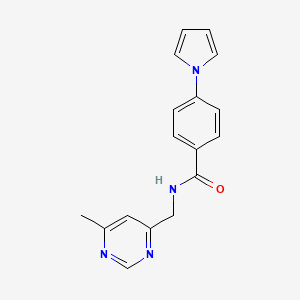![molecular formula C24H18F3N3O4S B2948534 Ethyl 5-(2-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-12-7](/img/structure/B2948534.png)
Ethyl 5-(2-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a thieno[3,4-d]pyridazine ring, which is a type of heterocyclic compound (a ring structure that contains atoms of at least two different elements). This ring is fused with a benzamide group (a type of amide), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and an ethyl ester group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity (fat-solubility), which could affect its behavior in biological systems .Scientific Research Applications
Antimicrobial Evaluation
The compound has been utilized in the synthesis of new pyrimidine derivatives, which were subsequently evaluated for their antimicrobial properties. This application highlights its potential as a precursor in developing antimicrobial agents. The research conducted by Farag, Kheder, and Mabkhot (2008) in Heterocycles explored the utility of a related pyrimidine carboxylate in creating compounds with potential antimicrobial activities, emphasizing the versatility of such compounds in pharmaceutical chemistry (A. Farag, N. A. Kheder, Y. Mabkhot, 2008).
Herbicidal Activities
Another significant application is in the field of agriculture, where derivatives of the compound have been synthesized and tested for their herbicidal effectiveness. Xu et al. (2008) developed novel pyridazine derivatives with notable herbicidal activities, starting from a structurally similar precursor. This research demonstrates the compound's potential in contributing to the development of new agrochemicals aimed at enhancing crop protection (Han Xu et al., 2008).
Fluorescent Molecule Synthesis
The compound's derivatives have also been found to serve as novel fluorescent molecules, opening avenues for their use in biochemical assays and imaging techniques. Wu et al. (2006) highlighted the synthesis of a trifluoromethylated pyrazolo[1,5-a]pyrimidine derivative from a related precursor, showcasing its strong fluorescence properties, which may be harnessed in biological imaging applications (Yan‐Chao Wu et al., 2006).
Enzymatic Activity Enhancement
The potential of ethyl 5-(2-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate derivatives to enhance enzymatic activities has been explored, demonstrating its application in biochemistry and molecular biology. Mohamed Abd and Gawaad Awas (2008) synthesized and investigated the enzymatic activity of certain pyrazolopyrimidinyl keto-esters, noting their potent effect on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown (Mohamed Abd, Gawaad Awas, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O4S/c1-3-34-23(33)19-17-12-35-21(28-20(31)16-7-5-4-6-13(16)2)18(17)22(32)30(29-19)15-10-8-14(9-11-15)24(25,26)27/h4-12H,3H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRSYMIFLNTWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2948452.png)



![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2948460.png)

![N-(2,4-dimethylphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2948463.png)

![3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2948467.png)
![1,6-Dimethyl-4-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2948469.png)
![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2948470.png)
![2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2948471.png)
![2-{2,4,5-Trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetic acid](/img/structure/B2948472.png)